molecular formula C14H28O2 B1616991 Amyl nonanoate CAS No. 61531-45-1

Amyl nonanoate

Cat. No.: B1616991
CAS No.: 61531-45-1
M. Wt: 228.37 g/mol
InChI Key: DZOQJRHASSOUOU-UHFFFAOYSA-N
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Description

Amyl nonanoate, also known as nonanoic acid pentyl ester, is an organic compound with the molecular formula C14H28O2. It is an ester formed from nonanoic acid and pentanol. This compound is known for its fruity odor and is often used in flavorings and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amyl nonanoate can be synthesized through the esterification of nonanoic acid with pentanol. The reaction typically involves heating nonanoic acid and pentanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Nonanoic acid+PentanolAmyl nonanoate+Water\text{Nonanoic acid} + \text{Pentanol} \rightarrow \text{this compound} + \text{Water} Nonanoic acid+Pentanol→Amyl nonanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Amyl nonanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and pentanol.

    Transesterification: this compound can react with another alcohol in the presence of a catalyst to form a different ester and release pentanol.

    Oxidation: Under strong oxidative conditions, this compound can be oxidized to produce nonanoic acid and other by-products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Scientific Research Applications

Amyl nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of amyl nonanoate primarily involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release nonanoic acid and pentanol, which can then participate in various metabolic pathways. The ester linkage allows it to act as a prodrug, releasing active compounds upon hydrolysis .

Comparison with Similar Compounds

    Ethyl nonanoate: An ester formed from nonanoic acid and ethanol.

    Butyl nonanoate: An ester formed from nonanoic acid and butanol.

    Hexyl nonanoate: An ester formed from nonanoic acid and hexanol.

Comparison: Amyl nonanoate is unique due to its specific ester linkage between nonanoic acid and pentanol, which imparts distinct physicochemical properties such as solubility and volatility. Compared to ethyl nonanoate and butyl nonanoate, this compound has a higher molecular weight and different sensory characteristics, making it suitable for specific applications in the flavor and fragrance industry .

Properties

IUPAC Name

pentyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-5-7-8-9-10-12-14(15)16-13-11-6-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQJRHASSOUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069478
Record name Amyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61531-45-1
Record name Nonanoic acid, pentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61531-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoic acid, pentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061531451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, pentyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl nonan-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.101
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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